molecular formula C5H2BrClN4 B13632856 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13632856
M. Wt: 233.45 g/mol
InChI Key: YLEAHNOSEKPIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the annulation of a triazole fragment to a pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method includes the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various triazolopyrimidine derivatives, which can have different functional groups depending on the reagents used .

Mechanism of Action

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Comparison: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific halogen substitutions, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C5H2BrClN4/c6-4-9-5-8-1-3(7)2-11(5)10-4/h1-2H

InChI Key

YLEAHNOSEKPIHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC(=NN21)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.